7-(3,4-dimethoxyphenyl)-4-methyl-2-(4-pyridin-2-ylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one
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Overview
Description
7-(3,4-DIMETHOXYPHENYL)-4-METHYL-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by its unique structure, which includes a quinazolinone core, a dimethoxyphenyl group, and a pyridinylpiperazine moiety. These structural features contribute to its diverse chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,4-DIMETHOXYPHENYL)-4-METHYL-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE typically involves multi-step procedures. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions using suitable dimethoxybenzene derivatives.
Attachment of the Pyridinylpiperazine Moiety: The pyridinylpiperazine moiety can be attached through nucleophilic substitution reactions involving pyridine derivatives and piperazine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
7-(3,4-DIMETHOXYPHENYL)-4-METHYL-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.
Substitution: Halogenated solvents, catalysts like palladium or platinum, elevated temperatures.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different chemical and biological properties.
Scientific Research Applications
7-(3,4-DIMETHOXYPHENYL)-4-METHYL-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the development of new materials and chemical products with specific properties.
Mechanism of Action
The mechanism of action of 7-(3,4-DIMETHOXYPHENYL)-4-METHYL-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes, receptors, and proteins, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores, such as 4-methylquinazolin-2-one and 6,7-dimethoxyquinazolin-4-one.
Pyridinylpiperazine Derivatives: Compounds with similar pyridinylpiperazine moieties, such as 1-(2-pyridinyl)piperazine and 4-(2-pyridinyl)piperazine.
Uniqueness
7-(3,4-DIMETHOXYPHENYL)-4-METHYL-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE is unique due to its combination of structural features, which confer distinct chemical and biological properties. Its specific arrangement of functional groups allows for unique interactions with molecular targets, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C26H29N5O3 |
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Molecular Weight |
459.5 g/mol |
IUPAC Name |
7-(3,4-dimethoxyphenyl)-4-methyl-2-(4-pyridin-2-ylpiperazin-1-yl)-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C26H29N5O3/c1-17-25-20(14-19(15-21(25)32)18-7-8-22(33-2)23(16-18)34-3)29-26(28-17)31-12-10-30(11-13-31)24-6-4-5-9-27-24/h4-9,16,19H,10-15H2,1-3H3 |
InChI Key |
VOOMIFYGOUYRLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=N1)N3CCN(CC3)C4=CC=CC=N4)CC(CC2=O)C5=CC(=C(C=C5)OC)OC |
Origin of Product |
United States |
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